molecular formula C19H21ClN2O2 B5621884 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 217646-11-2

1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B5621884
CAS No.: 217646-11-2
M. Wt: 344.8 g/mol
InChI Key: BENQTJJCTKHNLX-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound featuring a piperazine core structure that is of significant interest in advanced chemical and pharmacological research . The molecular scaffold incorporates a benzyl group and a 4-chlorophenoxy moiety, making it a subject of study for researchers exploring the structure-activity relationships of piperazine-based compounds . Piperazine derivatives are a well-known class in medicinal chemistry, with a history of being investigated for their potential effects on the central nervous system . Some members of this chemical family have been studied for their interactions with various neurotransmitter systems, though the specific research applications and mechanisms of action for this particular derivative are not fully elucidated and represent an area of active scientific inquiry . This compound is provided exclusively for use in laboratory research to further characterize its properties and potential. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-6-8-18(9-7-17)24-15-19(23)22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQTJJCTKHNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972352
Record name 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217646-11-2, 5692-90-0
Record name 2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217646-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H20ClN2OC_{17}H_{20}ClN_{2}O, featuring a piperazine ring, a benzyl group, and a chlorophenoxy substituent. The presence of the carbonyl group (ethanone) is significant for its chemical reactivity and biological activity. The structural uniqueness of this compound influences its pharmacokinetic properties, including lipophilicity and binding affinity to biological targets.

Research indicates that this compound interacts with specific receptors or enzymes, modulating their activity. This modulation can influence pathways involved in mood regulation and cognitive functions. The compound has been studied for its potential effects on neurological disorders, particularly through its action as an acetylcholinesterase (AChE) inhibitor .

Anticholinergic Activity

The compound's ability to inhibit acetylcholinesterase suggests potential therapeutic applications in treating conditions like Alzheimer's disease. AChE inhibitors are crucial in increasing acetylcholine levels in the brain, which may enhance cognitive function .

Antioxidant Properties

The antioxidant activity of related compounds has been documented, suggesting that this compound may also possess similar properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Acetylcholinesterase Inhibition Studies

In vitro studies have assessed the AChE inhibitory activity of various derivatives related to this compound. For instance, derivatives with similar structural features showed significant inhibition of AChE with IC50 values indicating potent activity .

Comparative Studies

CompoundAChE Inhibition IC50 (µM)Antitumor ActivityAntioxidant Activity
This compoundTBDTBDTBD
Related Compound A12YesModerate
Related Compound B8YesHigh

Note: TBD = To Be Determined; further research is needed to establish these parameters for the primary compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts AChE inhibition. Key findings include:

  • Ortho-chlorine substitution (e.g., compound 4a ): Exhibits the highest potency (IC50 = 0.91 ± 0.045 μM) due to optimal steric and electronic interactions with AChE’s catalytic site .
  • Para-chlorine substitution (e.g., compound 4c ): Shows reduced activity (IC50 = 26 ± 5 μM), likely due to less favorable binding geometry .
  • Meta-substitution (e.g., compound 4b ): Further diminishes potency (IC50 = 85 ± 12 μM), highlighting the importance of substituent orientation .
  • Electron-donating groups (e.g., methoxy at meta position): Moderate activity (IC50 ≈ 15 μM), suggesting weaker interactions compared to electron-withdrawing groups .

Table 1: Substituent Effects on AChE Inhibition

Compound Substituent Position IC50 (μM) Relative Potency vs. Donepezil
4a Ortho-Cl 0.91 ± 0.045 ~6.5-fold less potent
4c Para-Cl 26 ± 5 ~186-fold less potent
4b Meta-Cl 85 ± 12 ~607-fold less potent
Donepezil Reference drug 0.14 ± 0.03

Data sourced from

Structural Isomers and Stereochemical Considerations

Isomers of 1-(4-chlorophenoxy)ethanone derivatives, such as 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone and 1-(2-(4-chlorophenoxy)-4-chlorophenyl)ethanone, exhibit distinct dihedral angles (83.3° vs. other configurations), affecting their binding to biological targets .

Comparison with Fipexide

Fipexide (1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-(4-chlorophenoxy)ethanone) shares the 4-chlorophenoxy and piperazine moieties but replaces benzyl with a benzodioxolylmethyl group. While structurally similar, Fipexide acts as a nootropic agent enhancing cognitive function via dopamine modulation, contrasting with the AChE-focused mechanism of 1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone .

Molecular Docking and Binding Modes

Docking studies using ArgusLab 4.0 reveal that compound 4a occupies the AChE active site similarly to donepezil, forming π-π interactions with Trp86 and hydrogen bonds with Tyr337 . The benzylpiperazine group aligns with the peripheral anionic site, while the 4-chlorophenoxy group stabilizes the complex via hydrophobic interactions .

Figure 1 : Superimposed binding modes of compound 4a (blue) and donepezil (green) in AChE .

Q & A

Q. What are established synthetic routes for 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the benzylpiperazine intermediate via nucleophilic substitution between piperazine and benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Coupling of the benzylpiperazine intermediate with 2-(4-chlorophenoxy)acetic acid derivatives. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) or nucleophilic acyl substitution .
  • Key intermediates : 4-Benzylpiperazine and 2-(4-chlorophenoxy)acetyl chloride are critical precursors. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–25°C) are crucial for high yields (>70%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the piperazine protons resonate at δ 2.5–3.5 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures. For related compounds, dihedral angles between aromatic rings (e.g., 83.3°) and bond lengths (C=O at ~1.22 Å) are critical validation metrics .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~385.1 g/mol) .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • In vitro assays :
    • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
    • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate CNS activity .
  • Neuroprotection : Oxidative stress models (e.g., H₂O₂-induced neuronal damage in SH-SY5Y cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound during synthesis?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .

Q. What strategies are employed to resolve discrepancies in reported biological activities across different studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize variability .
  • Dose-response curves : Compare EC₅₀ values across studies; inconsistencies may arise from differences in solubility (DMSO vs. saline) .
  • Structural analogs : Evaluate activity of derivatives (e.g., bromo/fluoro substitutions on the phenoxy group) to identify structure-activity relationships (SAR) .

Q. What computational or experimental methods are used to elucidate the compound's mechanism of action at the molecular level?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like 5-HT₁A receptors (docking scores ≤ −8.0 kcal/mol suggest strong interactions) .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., kon/koff rates) .
  • Metabolomics : LC-MS/MS to identify metabolic pathways (e.g., CYP450-mediated oxidation) and active metabolites .

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